6-(Furan-2-yl)-2-methylpyrimidin-4-ol
Overview
Description
6-(Furan-2-yl)-2-methylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidinones Pyrimidinones are heterocyclic aromatic organic compounds characterized by a pyrimidine ring fused with a lactam group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-2-yl)-2-methylpyrimidin-4-ol typically involves the following steps:
Furan-2-yl Halide Formation: The starting material, furan-2-yl halide, is prepared by halogenation of furan.
Condensation Reaction: The furan-2-yl halide is then reacted with a suitable amine, such as guanidine, under controlled conditions to form the pyrimidin-4-ol core.
Methylation: The resulting pyrimidin-4-ol is methylated using a methylating agent like methyl iodide to introduce the methyl group at the 2-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(Furan-2-yl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols to replace existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
6-(Furan-2-yl)-2-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have biological activity and can be studied for potential therapeutic effects.
Medicine: It can be investigated for its pharmacological properties and potential use in drug development.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
6-(Furan-2-yl)-2-methylpyrimidin-4-ol can be compared with other similar compounds such as:
2-Methylpyrimidin-4-ol: Similar core structure but lacks the furan-2-yl group.
Furan-2-ylmethanethiol: Contains the furan-2-yl group but has a different functional group.
Uniqueness: The presence of both the furan-2-yl group and the methyl group at specific positions on the pyrimidin-4-ol core makes this compound unique and potentially valuable for specific applications.
Comparison with Similar Compounds
2-Methylpyrimidin-4-ol
Furan-2-ylmethanethiol
6-(Furan-2-yl)-2,2'-bipyridine
This comprehensive overview provides a detailed understanding of 6-(Furan-2-yl)-2-methylpyrimidin-4-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(furan-2-yl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-7(5-9(12)11-6)8-3-2-4-13-8/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVDJZKUYHHXHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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